![molecular formula C13H12N4O B7555358 [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol](/img/structure/B7555358.png)
[1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol, also known as QTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. QTM is a triazole-based compound that has a quinoline moiety attached to it. It has been studied for its unique properties and potential applications in medicinal chemistry, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol is not fully understood. However, it is believed that [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication. [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol has also been shown to inhibit the activity of protein kinase C, which is an enzyme that is involved in cell signaling.
Biochemical and Physiological Effects:
[1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol has also been shown to inhibit the growth of bacteria and fungi. [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol has been shown to exhibit antioxidant activity, which may be beneficial in treating oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol is that it is a relatively simple compound to synthesize. [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol has also been shown to exhibit various biological activities, which makes it a promising compound for further research. However, a limitation of [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol is that its mechanism of action is not fully understood. Further research is needed to fully understand the biological effects of [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol.
Orientations Futures
There are several future directions for research on [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol. One potential application of [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol is in the development of anticancer drugs. Further research is needed to fully understand the mechanism of action of [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol and its potential as an anticancer agent. [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol may also have potential applications in the development of antimicrobial agents. Further research is needed to fully understand the antibacterial and antifungal activity of [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol. Additionally, [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol may have potential applications in materials science. Further research is needed to fully understand the properties of [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol and its potential applications in materials science.
Méthodes De Synthèse
The synthesis of [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol involves the reaction of 6-chloromethylquinoline with sodium azide in the presence of copper (I) iodide to produce 6-azidomethylquinoline. The 6-azidomethylquinoline is then reacted with propargyl alcohol in the presence of a copper (I) catalyst to produce [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol. The synthesis of [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol is a relatively simple process and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
[1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol has also been studied for its potential use as an antimicrobial agent. It has been shown to exhibit antibacterial activity against various strains of bacteria. [1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol has also been studied for its potential use as an antifungal agent.
Propriétés
IUPAC Name |
[1-(quinolin-6-ylmethyl)triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c18-9-12-8-17(16-15-12)7-10-3-4-13-11(6-10)2-1-5-14-13/h1-6,8,18H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPXDPHOVOSYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN3C=C(N=N3)CO)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Quinolin-6-ylmethyl)triazol-4-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-3-methyl-2-[(1-methylimidazol-4-yl)sulfonylamino]butanoic acid](/img/structure/B7555275.png)
![[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenyl]boronic acid](/img/structure/B7555277.png)
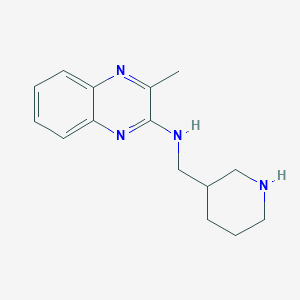
![2-[Butan-2-yl-(1-methylimidazol-4-yl)sulfonylamino]acetic acid](/img/structure/B7555291.png)
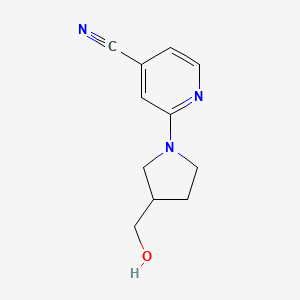
![2-Methyl-3-[methyl(quinoxalin-2-yl)amino]propanoic acid](/img/structure/B7555310.png)
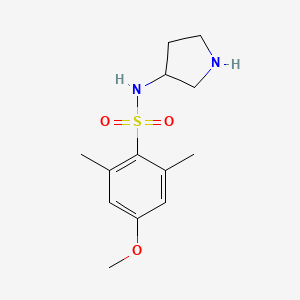
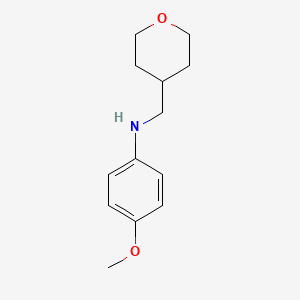
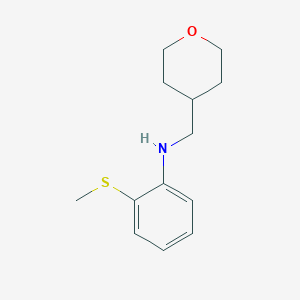
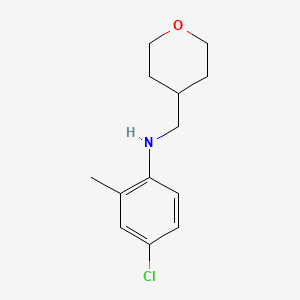
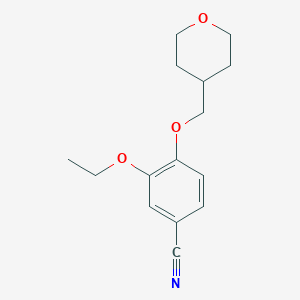
![(5-chloro-2-methoxyphenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B7555365.png)
![2-[1-[(3-Fluorophenyl)methyl]triazol-4-yl]ethanol](/img/structure/B7555367.png)
![N-[(2-bromophenyl)methyl]-2-[4-(hydroxymethyl)triazol-1-yl]-N-methylacetamide](/img/structure/B7555372.png)